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molecular formula C14H17N3O B8763374 8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide

8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide

Cat. No. B8763374
M. Wt: 243.30 g/mol
InChI Key: WAYKDZINURRENR-UHFFFAOYSA-N
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Patent
US09296701B2

Procedure details

As shown in step 9-viii of Scheme 9, 8-[1-(aminomethyl)vinyl]-N-methyl-quinoline-4-carboxamide, dihydrochloride (compound 2036, 168.8 g, 537 mmol) was stirred in MeOH (1.688 L) and TEA (114.2 g, 157.3 mL, 1.129 mol) was added, followed by the addition of 5% Pd on BaSO4 (22.88 g, 10.75 mmol). The atmosphere of the reaction mixture was replaced with hydrogen gas and the reaction stirred at under 1 atmosphere of hydrogen atmosphere for 16 hours. After this time, the hydrogen atmosphere was removed and the mixture filtered through diatomaceous earth, concentrated under reduced pressure, and treated with 800 mL water and 250 mL DCM. The resulting biphasic mixture was stirred vigorously until most of the solids had dissolved, resulting in a thick mixture that separates on standing. The pH of the aqueous layer was checked and found to be pH=8. This layer was washed with 3×500 mL DCM, the pH adjusted to 14 with 500 mL 6N NaOH, and extracted with an additional 500 mL DCM. The aqueous solution was then treated with 500 g NaCl and it was extracted with an additional 500 mL DCM. The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide [compound 2037 (racemic mixture) 104.2 g, 80% yield]: LC-MS=244.43 (M+H); 1H NMR (300 MHz, methanol-d4) δ 8.94 (d, J=4.3 Hz, 1H), 8.02 (dd, J=8.3, 1.6 Hz, 1H), 7.72-7.59 (m, 2H), 7.50 (d, J=4.3 Hz, 1H), 4.30 (h, J=7.0 Hz, 1H), 3.04 (dd, J=12.7, 7.0 Hz, 1H), 3.01 (s, 3H), 2.90 (dd, J=12.7, 6.9 Hz, 1H), 1.40 (d, J=7.1 Hz, 3H).
Name
8-[1-(aminomethyl)vinyl]-N-methyl-quinoline-4-carboxamide, dihydrochloride
Quantity
168.8 g
Type
reactant
Reaction Step One
Name
compound 2036
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
157.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.688 L
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[C:12]2[C:17]([NH:19][CH3:20])=[O:18])=[CH2:6].[H][H]>CO.[Pd]>[NH2:3][CH2:4][CH:5]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[C:12]2[C:17]([NH:19][CH3:20])=[O:18])[CH3:6] |f:0.1.2|

Inputs

Step One
Name
8-[1-(aminomethyl)vinyl]-N-methyl-quinoline-4-carboxamide, dihydrochloride
Quantity
168.8 g
Type
reactant
Smiles
Cl.Cl.NCC(=C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
Step Two
Name
compound 2036
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NCC(=C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
Step Three
Name
TEA
Quantity
157.3 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
1.688 L
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred vigorously until most of the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the hydrogen atmosphere was removed
FILTRATION
Type
FILTRATION
Details
the mixture filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 800 mL water and 250 mL DCM
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
resulting in a thick mixture that separates on standing
WASH
Type
WASH
Details
This layer was washed with 3×500 mL DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with an additional 500 mL DCM
ADDITION
Type
ADDITION
Details
The aqueous solution was then treated with 500 g NaCl and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with an additional 500 mL DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC(C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 104.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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